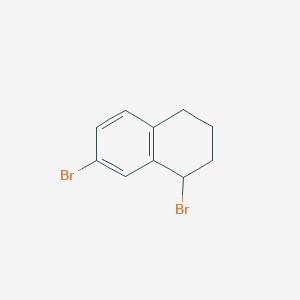
1,7-Dibromo-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dibromo-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H10Br2 It is a derivative of tetrahydronaphthalene, where two bromine atoms are substituted at the 1 and 7 positions
Méthodes De Préparation
1,7-Dibromo-1,2,3,4-tetrahydronaphthalene can be synthesized through the bromination of 1,2,3,4-tetrahydronaphthalene. The process involves the addition of bromine to a solution of 1,2,3,4-tetrahydronaphthalene in a suitable solvent, such as carbon tetrachloride, under controlled conditions. The reaction is typically carried out at low temperatures to ensure selective bromination at the desired positions .
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
1,7-Dibromo-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide, amine, or alkoxide ions, leading to the formation of various substituted tetrahydronaphthalene derivatives.
Reduction Reactions: The compound can be reduced to 1,2,3,4-tetrahydronaphthalene by using reducing agents like zinc in acetic acid.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding naphthalene derivatives.
Common reagents used in these reactions include bromine, zinc, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,7-Dibromo-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Chemical Research: It is employed in studies related to reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 1,7-dibromo-1,2,3,4-tetrahydronaphthalene in chemical reactions involves the reactivity of the bromine atoms. These atoms can participate in various substitution and elimination reactions, facilitating the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
1,7-Dibromo-1,2,3,4-tetrahydronaphthalene can be compared with other dibromo-tetrahydronaphthalene derivatives, such as:
- 1,2-Dibromo-1,2,3,4-tetrahydronaphthalene
- 1,3-Dibromo-1,2,3,4-tetrahydronaphthalene
- 1,4-Dibromo-1,2,3,4-tetrahydronaphthalene
These compounds share similar structural features but differ in the positions of the bromine atoms, which can influence their reactivity and applications
Propriétés
Formule moléculaire |
C10H10Br2 |
|---|---|
Poids moléculaire |
289.99 g/mol |
Nom IUPAC |
1,7-dibromo-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10Br2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3H2 |
Clé InChI |
ZDUFDVDPEWTUFU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


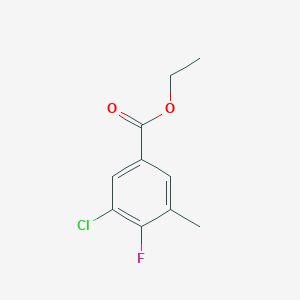
![tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate](/img/structure/B14777494.png)
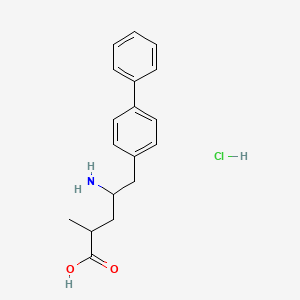
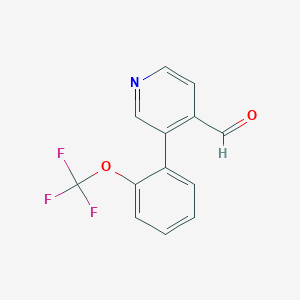
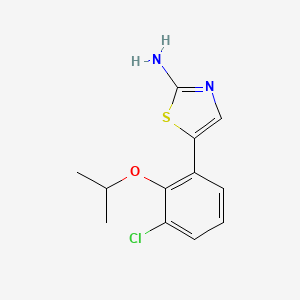
![4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde](/img/structure/B14777530.png)
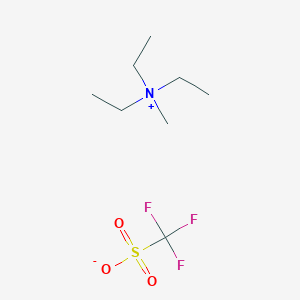


![methyl 4-[4-(4-methoxycarbonylphenyl)-2,5-dipropoxyphenyl]benzoate](/img/structure/B14777553.png)

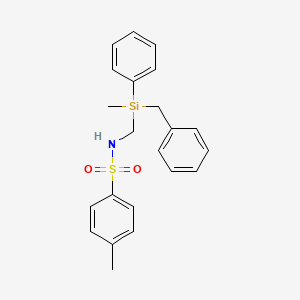
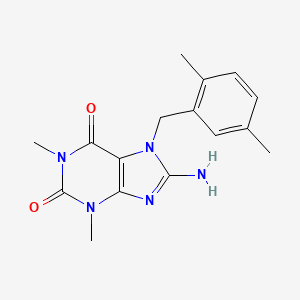
![benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate](/img/structure/B14777581.png)
